molecular formula C6H4FN3O B13095008 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile CAS No. 218921-37-0

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile

Cat. No.: B13095008
CAS No.: 218921-37-0
M. Wt: 153.11 g/mol
InChI Key: QDFBWBMGERCFHB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and certain drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: In the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Oxopyrimidin-1(6H)-yl)acetonitrile: Lacks the fluorine atom, which might result in different chemical and biological properties.

    5-Fluorouracil: A well-known pyrimidine derivative used in cancer treatment, highlighting the potential medicinal applications of fluorinated pyrimidines.

Uniqueness

The presence of both a fluorine atom and a nitrile group in 2-(5-Fluoro-6-oxopyrimidin-1(6H)-yl)acetonitrile makes it unique, potentially offering enhanced reactivity and specificity in various applications.

Properties

CAS No.

218921-37-0

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

2-(5-fluoro-6-oxopyrimidin-1-yl)acetonitrile

InChI

InChI=1S/C6H4FN3O/c7-5-3-9-4-10(2-1-8)6(5)11/h3-4H,2H2

InChI Key

QDFBWBMGERCFHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=N1)CC#N)F

Origin of Product

United States

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